molecular formula C9H9BrO2 B1529776 3-Bromo-4-methylphenyl acetate CAS No. 1695460-92-4

3-Bromo-4-methylphenyl acetate

Cat. No. B1529776
M. Wt: 229.07 g/mol
InChI Key: JMBXIGVVBQDOBU-UHFFFAOYSA-N
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Description

“3-Bromo-4-methylphenyl acetate” is a chemical compound with the molecular formula C9H9BrO2 . It is used in various chemical reactions and has a molecular weight of 229.07 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methylphenyl acetate” consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass of the molecule is 229.071 Da, and the monoisotopic mass is 227.978592 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-4-methylphenyl acetate” are not well-documented in the retrieved papers, related compounds have been used in various chemical reactions . For example, pinacol boronic esters, which are similar to “3-Bromo-4-methylphenyl acetate”, have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-Bromo-4-methylphenyl acetate” is 271.2±28.0 °C, and its predicted density is 1.435±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

3-Bromo-4-methylphenyl acetate has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone, a compound synthesized by heating N-(2-bromo-4-methylphenyl)-N-(4-methyl-3,6-dihydro-2Hpyran-3-yl)acetamide in the presence of palladium(II) acetate and other reagents (Skladchikov et al., 2012). This demonstrates the compound's utility in complex organic syntheses.

Antioxidant Properties

Research has also indicated that derivatives of 3-Bromo-4-methylphenyl acetate, such as bromophenols, show potent antioxidant properties. For example, nitrogen-containing bromophenols isolated from marine red algae exhibited significant scavenging activity against DPPH radicals, suggesting potential applications in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).

Chemical Reactions and Syntheses

In the field of organic chemistry, 3-Bromo-4-methylphenyl acetate is used in various reactions and syntheses. For instance, it has been involved in the preparation of phospho sugar derivatives of tetrafuranose, highlighting its versatility in creating complex molecular structures (Ikai et al., 1989). Additionally, its use in the separation of bromo-substituted aromatic wastes on zeolite ZSM-5 showcases its applicability in industrial processes (Smith et al., 1997).

Pharmaceutical Applications

Several studies have explored the potential pharmaceutical applications of compounds derived from 3-Bromo-4-methylphenyl acetate. For example, it has been used in the synthesis of Schiff bases and Thiazolidinone derivatives, which were evaluated for their antibacterial and antifungal activities (Fuloria et al., 2014). This indicates its importance in developing new antimicrobial agents.

Other Applications

The compound's role in facilitating various chemical reactions, like the synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one and its subsequent use in larger-scale chemical processes, also highlights its significance in chemical manufacturing (Ennis et al., 1999).

Safety And Hazards

While specific safety data for “3-Bromo-4-methylphenyl acetate” is not available in the retrieved papers, general safety precautions for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Future research could focus on developing the synthesis process for “3-Bromo-4-methylphenyl acetate” and exploring its potential applications in various chemical reactions .

properties

IUPAC Name

(3-bromo-4-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBXIGVVBQDOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylphenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Wong, X Linghu, JJ Crawford, J Drobnick, W Lee… - Tetrahedron, 2014 - Elsevier
A practical synthesis of α-haloaryl esters has been achieved via a chemoselective Negishi coupling of poly-halogenated aromatics and Reformatsky reagents in the presence of …
Number of citations: 27 www.sciencedirect.com
N Thimmaraju, SZM Shamshuddin, SR Pratap… - Arabian Journal of …, 2019 - Elsevier
The solid acids such as ZrO 2 , Al 2 O 3 and ZrO 2 -Al 2 O 3 containing different ZrO 2 loadings (10–80 mol%) were prepared by solution combustion method (SCM) and characterized …
Number of citations: 5 www.sciencedirect.com

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